molecular formula C8H7N B1678323 p-Tolunitrile CAS No. 104-85-8

p-Tolunitrile

Cat. No. B1678323
CAS RN: 104-85-8
M. Wt: 117.15 g/mol
InChI Key: VCZNNAKNUVJVGX-UHFFFAOYSA-N
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Description

P-Tolunitrile, also known as 4-Methylbenzonitrile, is a beige solid . It has a molecular formula of C8H7N and a molecular weight of 117.15 g/mol . It is a natural product found in Thulinella chrysantha .


Synthesis Analysis

P-Tolunitrile can be synthesized by selective ammoxidation of methylbenzyl chlorides prepared by chloromethylation of toluene . Another method involves reacting p-toluic acid with urea in the presence of sulfamic acid in a certain solvent . A more traditional method involves the dehydration of amide or aldoxime, cyanation of aryl chloride or toluic acid, and diazotization of toluidine .


Molecular Structure Analysis

The InChI representation of p-Tolunitrile is InChI=1S/C8H7N/c1-7-2-4-8(6-9)5-3-7/h2-5H,1H3 . Its canonical SMILES representation is CC1=CC=C(C=C1)C#N . The molecule contains a total of 16 bonds, including 9 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aromatic) .


Chemical Reactions Analysis

Nitriles, such as p-Tolunitrile, may polymerize in the presence of metals and some metal compounds. They are incompatible with acids; mixing nitriles with strong oxidizing acids can lead to extremely violent reactions .


Physical And Chemical Properties Analysis

P-Tolunitrile has a density of 1.0±0.1 g/cm3, a boiling point of 218.4±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.5±3.0 kJ/mol and a flash point of 85.6±11.2 °C . It has a molar refractivity of 35.9±0.4 cm3 and a polar surface area of 24 Å2 .

Safety And Hazards

P-Tolunitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, respiratory sensitizer, and specific target organ toxicant (single exposure). The target organ is the respiratory system . It may cause skin irritation, serious eye irritation, respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Relevant Papers A paper titled “A novel synthesis of tolunitriles by selective ammoxidation” reports a new approach to synthesize tolunitriles. Tolunitriles can be prepared by selective ammoxidation of methylbenzyl chlorides prepared by chloromethylation of toluene. The total yields can reach 83% and the selectivity of tolunitriles is almost 100% . Another paper titled “SYNTHESIS OF p-TOLUNITRILE IN SOLVENT” discusses the synthetic method for p-Tolunitrile composed of reacting p-toluic acid with urea in the presence of sulfamic acid in a certain solvent .

properties

IUPAC Name

4-methylbenzonitrile
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InChI

InChI=1S/C8H7N/c1-7-2-4-8(6-9)5-3-7/h2-5H,1H3
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InChI Key

VCZNNAKNUVJVGX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C#N
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Molecular Formula

C8H7N
Record name P-TOLUNITRILE
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DSSTOX Substance ID

DTXSID6026169
Record name 1-Cyano-4-methylbenzene
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Molecular Weight

117.15 g/mol
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Physical Description

P-tolunitrile is a beige solid at 62.6 °F. (NTP, 1992)
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Boiling Point

423.7 °F at 760 mmHg (NTP, 1992)
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Flash Point

185 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
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Density

0.9805 at 86 °F (NTP, 1992) - Less dense than water; will float
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Product Name

p-Tolunitrile

CAS RN

104-85-8
Record name P-TOLUNITRILE
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Record name 4-Methylbenzonitrile
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Record name p-toluonitrile
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Melting Point

85.1 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

With stirring (20 rpm), a turbine dryer is charged at room temperature with 8000 parts by weight of anhydrous sodium sulfate, 1602 parts by weight of 4-methylbenzaldehyde and 1149 parts by weight of hydroxylammonium sulfate. Following evacuation to 35 mbar, the mixture is heated to 80° C. and stirred at this temperature for 21/2 hours. It is subsequently heated at 125° C. at a pressure of 80 mbar and held for 10 minutes; the pressure is then reduced to 60 mbar and held for a further 20 minutes, during which a total of about 480 parts by weight of water are removed by distillation. The distillation of the nitrile is initiated and controlled by successive reduction of the pressure to 10 mbar and subsequent raising of the jacket temperature to 170° C. 1265 parts by weight of 4-methylbenzonitrile are obtained with a purity of over 98% (HPLC), and also 37 parts by weight of a mixed fraction essentially consisting of 4-methylbenzonitrile and 4-methylbenzaldehyde.
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Synthesis routes and methods II

Procedure details

A 1-bromo-4-methyl-benzene of general formula F-1, where B, R1, R2, R3 and R4 are as defined above is reacted with copper cyanide in a polar solvent as dimethylformamide at elevated temperature as for example 150-200° C. to obtain the 4-methyl-benzonitrile of general formula F-2. The 4-methyl-benzonitrile of general formula F-2 is brominated by the treatment with N-bromosuccinimide in refluxing tetrachloromethane in the presence of a radical initiator like AIBN to obtain the 4-Bromomethyl-benzonitrile of general formula F-3.
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Synthesis routes and methods III

Procedure details

In a flask p-xylene (1 ml), t-butyl nitrite (1 mmol), N-hydroxyphthalimide (0.1 mmol), and acetic acid (1 ml) were placed and were stirred at 60° C. in an atmosphere of argon gas (1 atm=0.101 MPa) for 20 hours. The resulting reaction mixture was analyzed to find that p-methylbenzaldehyde oxime, p-methylbenzaldehyde, and p-methylbenzonitrile were formed in yields of 60%, 3%, and 3%, respectively.
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Synthesis routes and methods IV

Procedure details

A Schlenk tube was charged with CuCN (108 mg, 1.21 mmol), NaI (150 mg, 1.00 mmol), evacuated and backfilled with argon. trans-N,N′-Dimethyl-1,2-cyclohexanediamine (190 μL, 1.21 mmol) and 4-chlorobenzene (0.95 mL, 8.01 mmol) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 130° C. for 20 h. The resulting black suspension was allowed to reach room temperature. Ethyl acetate (3 mL) and dodecane (internal GC standard, 230 μL) were added to the reaction mixture. A 50 μL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide 60% yield of 4-methylbenzonitrile.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,190
Citations
K Sakota, K Nishi, K Ohashi, H Sekiya - Chemical Physics Letters, 2000 - Elsevier
… spectra of benzonitrile and p-tolunitrile obtained following the … fluorescence from benzonitrile and p-tolunitrile in the isolated … reaction in benzonitrile and p-tolunitrile by measuring the …
Number of citations: 34 www.sciencedirect.com
M Fujii, M Yamauchi, K Takazawa, M Ito - Spectrochimica Acta Part A …, 1994 - Elsevier
… In the present work, we studied methyl rotation in o-, m- and p-tolunitrile in both the So and the Sr states by fluorescence excitation and dispersed fluorescence spectra in a supersonic …
Number of citations: 56 www.sciencedirect.com
K Suzuki, S Ishiuchi, M Sakai, M Fujii - Journal of electron spectroscopy and …, 2005 - Elsevier
Pulsed field ionisation—ZEKE photoelectron spectroscopy has been applied to o-, m- and p-tolunitrile in a supersonic jet. The PFI-ZEKE photoelectron spectra of m- and p-tolunitrile …
Number of citations: 16 www.sciencedirect.com
TA Vaganova, EV Starokon', VD Shteingarts - Russian journal of organic …, 2003 - Springer
… These data indicate a relatively high stability of p-tolunitrile … ], we believe that p-tolunitrile dianion generated by the action … [133] and electrochemical reduction of p-tolunitrile (I) [4] …
Number of citations: 7 link.springer.com
A Maiti, SK Sarkar, GS Kastha - Proceedings of the Indian Academy of …, 1984 - Springer
… these transitions are 1A'--IA' while in p-tolunitrile (C2:point group) the designations of the … and 778 and 789 cm- ~ in p-tolunitrile. These frequencies most probably correspond to the …
Number of citations: 4 link.springer.com
A Janaki, V Balachandran, A Lakshmi - Journal of Molecular Structure, 2013 - Elsevier
In this work, the experimental and theoretical study on molecular structure and vibrational spectra of α-bromo-p-tolunitrile (αBpTN) are studied. The energies of possible conformers …
Number of citations: 3 www.sciencedirect.com
L Beneš, V Zima, K Melánová, J Dybal… - European Journal of …, 2003 - Wiley Online Library
… In this paper we report on the intercalation of benzonitrile and p-tolunitrile into vanadyl phosphate to complete the picture on the intercalation ability of vanadyl phosphate towards …
K Sen - Indian Journal of Physics - arxiv.iacs.res.in
… The absurption spectra of thin films of o-and p-tolunitrile in the liquid and … p-Tolunitrile— The ultraviolet absorption bands of p-tolunitrile in the va})our state were reported by Acly (1928) …
Number of citations: 0 arxiv.iacs.res.in
CF Koelsch, AG Whitney - The Journal of Organic Chemistry, 1941 - ACS Publications
… p-tolunitrile … p-tolunitrile. The timefor 71% completion of the comparatively fast reaction between p-bromotoluene and cuprous cyanide was almost halved (Fig. point A) when p-tolunitrile …
Number of citations: 83 pubs.acs.org
HG Bray, Z Hybs, WV Thorpe - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… In view of the isolation of phthalide and phthalic acid from o-tolunitrile urine and of terephthalamic and terephthalic acid from p-tolunitrile urine, we must modify our earlieropinion (Bray, …
Number of citations: 19 www.ncbi.nlm.nih.gov

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